3-(4-Benzylpiperazin-1-yl)-6-((4-chlorobenzyl)sulfonyl)pyridazine
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Overview
Description
3-(4-BENZYLPIPERAZIN-1-YL)-6-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIDAZINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyl group, a pyridazine ring, and a chlorophenyl methanesulfonyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BENZYLPIPERAZIN-1-YL)-6-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIDAZINE typically involves multiple steps, starting with the preparation of the piperazine and pyridazine rings. The benzyl group is introduced via nucleophilic substitution reactions, while the chlorophenyl methanesulfonyl group is added through sulfonylation reactions. Common reagents used in these reactions include benzyl chloride, chlorophenyl methanesulfonyl chloride, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(4-BENZYLPIPERAZIN-1-YL)-6-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIDAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to remove the sulfonyl group or reduce the pyridazine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and chlorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce de-sulfonylated derivatives .
Scientific Research Applications
3-(4-BENZYLPIPERAZIN-1-YL)-6-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIDAZINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(4-BENZYLPIPERAZIN-1-YL)-6-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIDAZINE involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The chlorophenyl methanesulfonyl group may enhance the compound’s binding affinity and specificity towards certain targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Benzylpiperazin-1-yl)pyrazine-2-carbonitrile
- 1-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one
- 4-(4-Benzylpiperazin-1-yl)-3-chloroaniline
Uniqueness
Compared to similar compounds, 3-(4-BENZYLPIPERAZIN-1-YL)-6-[(4-CHLOROPHENYL)METHANESULFONYL]PYRIDAZINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H23ClN4O2S |
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Molecular Weight |
443.0 g/mol |
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-6-[(4-chlorophenyl)methylsulfonyl]pyridazine |
InChI |
InChI=1S/C22H23ClN4O2S/c23-20-8-6-19(7-9-20)17-30(28,29)22-11-10-21(24-25-22)27-14-12-26(13-15-27)16-18-4-2-1-3-5-18/h1-11H,12-17H2 |
InChI Key |
ZDKCMUJJDWHRBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NN=C(C=C3)S(=O)(=O)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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